2-Nitrobenzenesulfenyl chloride-13C6
Overview
Description
2-Nitrobenzenesulfenyl chloride-13C6 is a labeled compound where the benzene ring contains six carbon-13 isotopes. This compound is primarily used in scientific research for tracing and studying chemical reactions due to the presence of the carbon-13 isotope. The molecular formula of this compound is O2N13C6H4SCl, and it has a molecular weight of 195.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzenesulfenyl chloride-13C6 typically involves the chlorination of 2-nitrobenzenesulfenyl chloride with carbon-13 labeled reagents. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope. The reaction conditions often include a temperature range of 72-75°C and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure high purity of the final product. The compound is typically stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzenesulfenyl chloride-13C6 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the sulfenyl chloride can be oxidized to sulfonyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents such as hydrogen gas or metal hydrides, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include substituted nitrobenzenes, amino derivatives, and sulfonyl chlorides. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Nitrobenzenesulfenyl chloride-13C6 is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 2-Nitrobenzenesulfenyl chloride-13C6 involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical reactions. The sulfenyl chloride group can be substituted or oxidized, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Nitrosobenzene-13C6: Similar in structure but contains a nitroso group instead of a nitro group.
4-Nitrophenol-1,2,6-13C3: Contains a nitro group and phenol group with partial carbon-13 labeling.
Benzenesulfonamide-13C6: Contains a sulfonamide group instead of a sulfenyl chloride group.
Uniqueness
2-Nitrobenzenesulfenyl chloride-13C6 is unique due to its specific isotopic labeling, which makes it particularly useful for tracing and studying chemical reactions. Its reactivity and ability to undergo multiple types of chemical reactions also make it a versatile reagent in various fields of research .
Properties
IUPAC Name |
(6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl) thiohypochlorite | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNKNFHIAFDCSJ-IDEBNGHGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[N+](=O)[O-])SCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440334 | |
Record name | 2-Nitrobenzenesulfenyl chloride-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639824-67-2 | |
Record name | 2-Nitrobenzenesulfenyl chloride-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 639824-67-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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